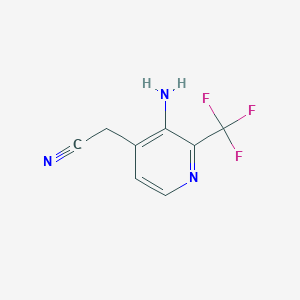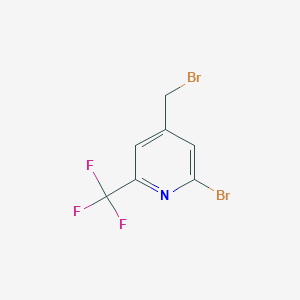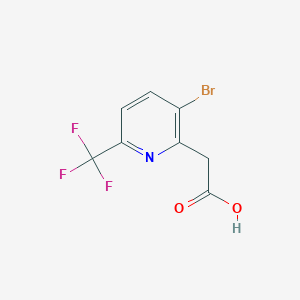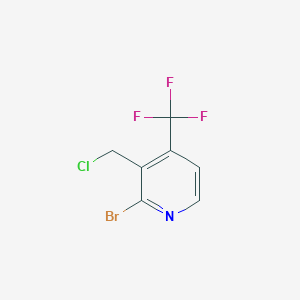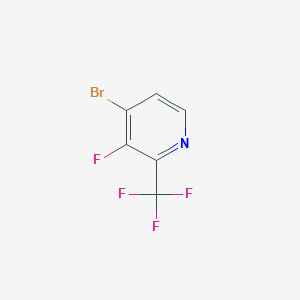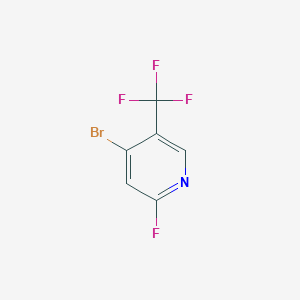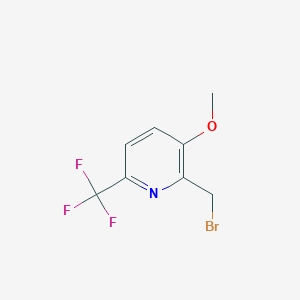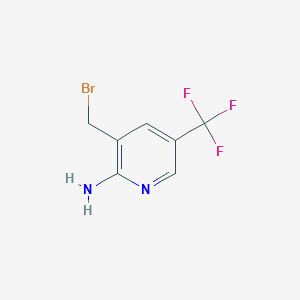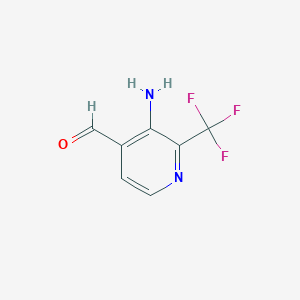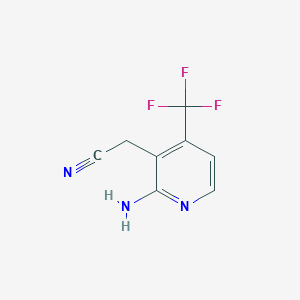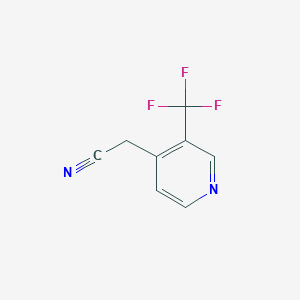
4-氯-3-碘-2-(三氟甲基)吡啶
描述
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.
科学研究应用
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals
作用机制
Target of Action
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is primarily used as a reagent in the synthesis of various compounds. It has been used in the synthesis of aminoisoindoles, which act as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . BACE1 is a key enzyme in the production of β-amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s .
Mode of Action
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It contributes to the synthesis of compounds like aminoisoindoles, which as bace1 inhibitors, exhibit in vivo brain reduction of β-amyloid peptides . This can potentially slow the progression of neurodegenerative diseases like Alzheimer’s .
Action Environment
The action of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific reaction conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
生化分析
Biochemical Properties
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression, particularly genes involved in detoxification and stress response pathways. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, particularly in pathways related to detoxification and oxidative stress. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, with certain cellular compartments providing an optimal environment for its biochemical interactions. For example, localization to the mitochondria may enhance its effects on oxidative stress pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the trifluoromethylation of 4-iodopyridine followed by chlorination. The reaction conditions often involve the use of strong bases and halogenating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production time and cost .
化学反应分析
Types of Reactions
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
4-chloro-3-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPMNUJVAUFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


